1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)-
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Overview
Description
1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- is a chemical compound with a unique structure that includes a dioxolane ring and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- typically involves the reaction of diethyl tartrate with a thioxo reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxolane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dioxolane derivatives with different functional groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced dioxolane derivatives, and various substituted esters .
Scientific Research Applications
1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The dioxolane ring provides stability and enhances the compound’s ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-4,5-dicarboxylic acid, 2-(3,3,3-trifluoro-2,2-dihydroxypropyl)-, 4,5-diethyl ester, (4R,5R)-: Similar structure but with a trifluoro group instead of a thioxo group.
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: Contains a dithiole ring instead of a dioxolane ring.
Properties
CAS No. |
172214-47-0 |
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Molecular Formula |
C9H12O6S |
Molecular Weight |
248.25 g/mol |
IUPAC Name |
diethyl (4R,5R)-2-sulfanylidene-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C9H12O6S/c1-3-12-7(10)5-6(8(11)13-4-2)15-9(16)14-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
VLGORTLNRFBGEY-PHDIDXHHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](OC(=S)O1)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1C(OC(=S)O1)C(=O)OCC |
Origin of Product |
United States |
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